Ethyl 2-(6-oxo-1,6-dihydropyridazin-3-yl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(6-oxo-1,6-dihydropyridazin-3-yl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate compound, which is then cyclized to produce the desired product . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-oxo-1,6-dihydropyridazin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(6-oxo-1,6-dihydropyridazin-3-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(6-oxo-1,6-dihydropyridazin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(6-oxo-3-phenyl-4-(piperidin-1-yl)-1,6-dihydropyridazin-1-yl)acetate
- 2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate
- N2,N5-Bis(2-methoxybenzyl)-6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide
Uniqueness
Ethyl 2-(6-oxo-1,6-dihydropyridazin-3-yl)acetate is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and development .
Properties
IUPAC Name |
ethyl 2-(6-oxo-1H-pyridazin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)5-6-3-4-7(11)10-9-6/h3-4H,2,5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNRUSMXMMASRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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